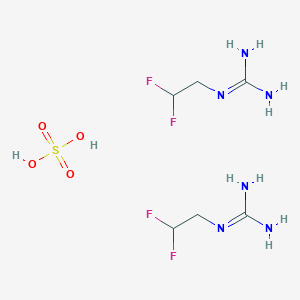
1-(2,2-Difluoroethyl)guanidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2,2-Difluoroethyl)guanidine” is a chemical compound with the molecular formula C3H7F2N3 . It is also known as “bis(N-(2,2-difluoroethyl)guanidine); sulfuric acid” with a CAS Number: 2225137-16-4 . The molecular weight of this compound is 344.29 .
Synthesis Analysis
The synthesis of guanidines, including “1-(2,2-Difluoroethyl)guanidine”, often involves the reaction of an amine with cyanamide . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Difluoroethyl)guanidine” is based on the guanidine group, which is one of the most abundant pharmacophoric groups in natural ligands and is involved in multiple interactions . It serves as a potential four-fold hydrogen donor in hydrogen bond interactions .
Chemical Reactions Analysis
Guanidines, including “1-(2,2-Difluoroethyl)guanidine”, are often involved in various chemical reactions. For example, they can be obtained from amines through cyanamides, but this process requires the use of toxic cyanogen bromide and harsh conditions .
作用机制
While the specific mechanism of action for “1-(2,2-Difluoroethyl)guanidine” is not mentioned in the search results, guanidines in general are known to interact strongly with biological substances . They often serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
安全和危害
The safety data sheet for a similar compound, guanidine hydrochloride, indicates that it may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .
未来方向
The future directions for “1-(2,2-Difluoroethyl)guanidine” and similar compounds could involve further exploration of their synthesis methods, biological applications, and safety profiles. As guanidines are often found in drugs and drug candidates , there could be potential for “1-(2,2-Difluoroethyl)guanidine” in pharmaceutical research.
属性
IUPAC Name |
2-(2,2-difluoroethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7F2N3.H2O4S/c2*4-2(5)1-8-3(6)7;1-5(2,3)4/h2*2H,1H2,(H4,6,7,8);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFVBUHSGCONCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C(N)N.C(C(F)F)N=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16F4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)guanidine hemisulfate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

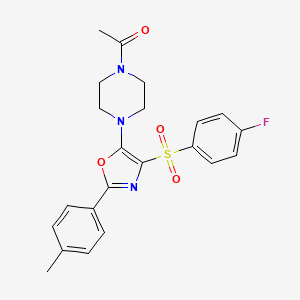
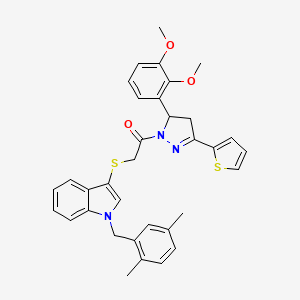
![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)
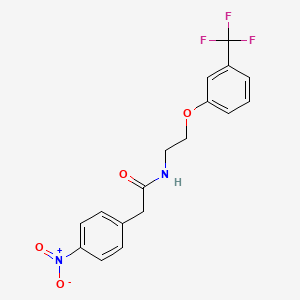
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)


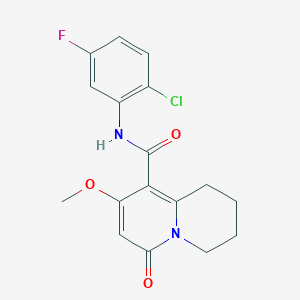
![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)